4-Bromo-2-isopropylaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are foundational materials in numerous sectors of the chemical industry. chemicalbook.com The presence of a reactive amino group on a stable phenyl ring makes them crucial intermediates in the synthesis of a wide array of organic compounds. orgsyn.org Historically significant in the development of the dye industry, the applications of aniline derivatives have expanded dramatically. chemicalbook.comnist.gov They are indispensable in the pharmaceutical industry for the creation of various drugs and are key components in the manufacturing of polymers, such as polyurethanes, and rubber. chemicalbook.comchemicalbook.com Furthermore, aniline derivatives are utilized in the production of agrochemicals, including pesticides and herbicides. chemicalbook.com The ability of the amino group to be readily transformed into other functionalities, such as diazonium salts, further broadens their synthetic utility, cementing their status as vital platform chemicals in both academic research and industrial production. chemicalbook.com
The Role of Halogenation and Alkyl Substitution in Aromatic Systems
The introduction of halogen atoms and alkyl groups onto an aromatic ring, such as that of aniline, is a powerful strategy for modulating the molecule's reactivity and physical properties. lookchem.com Halogenation, an electrophilic aromatic substitution reaction, introduces a halogen atom (e.g., bromine, chlorine) onto the ring. chemicalbook.com This process often requires a Lewis acid catalyst to activate the halogen, making it a stronger electrophile. chemicalbook.comdrugbank.com The presence of a halogen atom can enhance the reactivity of the molecule, providing a handle for further transformations such as cross-coupling reactions, or it can influence the biological activity of the final product. lookchem.com
Alkyl substitution, often achieved through Friedel-Crafts reactions, involves adding an alkyl group to the aromatic ring. Alkyl groups are electron-donating and can activate the ring towards further electrophilic substitution. researchgate.net The size and position of the alkyl group can also impart significant steric effects, which can direct the regioselectivity of subsequent reactions, favoring substitution at less hindered positions. researchgate.net The combination of halogenation and alkyl substitution on an aniline core creates a multifunctional scaffold with tailored electronic and steric properties, offering precise control over synthetic outcomes.
Specific Research Focus: 4-Bromo-2-isopropylaniline
Within the broad class of halogenated anilines, this compound (CAS No. 81090-34-8) has emerged as a compound of specific research interest. lookchem.com This molecule features a bromine atom at the para-position and an isopropyl group at the ortho-position relative to the amino group. This substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate in specialized synthetic applications.
One of the primary research applications for this compound is as a key building block in the preparation of oxalylarylaminobenzoic acids. lookchem.comchemicalbook.com These resulting compounds have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a significant target in therapeutic research. lookchem.comchemicalbook.com
The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of 2-isopropylaniline (B1208494). The amino and isopropyl groups direct the incoming bromine to the para position. A documented high-yield synthesis involves the reaction of 2-isopropylaniline with 1,3-di-n-butyl-1H-imidazol-3-ium tribromide at room temperature in the absence of a solvent, affording the product in 94% yield. lookchem.com Another general approach for similar anilines involves a three-step process: protection of the reactive amino group (e.g., as an acetamide), followed by bromination, and subsequent deprotection to reveal the final product. google.com
The chemical reactivity of this compound is characterized by the functionalities present. The amino group can undergo diazotization, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility allows it to serve as a scaffold for constructing more complex molecular architectures.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 81090-34-8 | lookchem.com |
| Molecular Formula | C₉H₁₂BrN | lookchem.com |
| Molecular Weight | 214.105 g/mol | lookchem.com |
| Polar Surface Area (PSA) | 26.02 Ų | lookchem.com |
| LogP | 3.73590 | lookchem.com |
No publicly available experimental spectroscopic data (NMR, IR, MS) for this compound was found during the search.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| 2-Isopropylaniline |
| 1,3-di-n-butyl-1H-imidazol-3-ium tribromide |
| 4-bromo-2-methylaniline (B145978) |
| N-(2-methylphenyl) acetamide (B32628) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOJYJGXWKSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624132 | |
| Record name | 4-Bromo-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-34-8 | |
| Record name | 4-Bromo-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Isopropylaniline
Historical Context of Brominated Aniline (B41778) Synthesis
The synthesis of brominated anilines is rooted in the fundamental principles of electrophilic aromatic substitution. Aniline itself is a highly activated aromatic compound due to the strong electron-donating nature of the amino (-NH₂) group. This high reactivity presents a significant challenge: direct reaction with elemental bromine, such as in bromine water, typically leads to the formation of a white precipitate of 2,4,6-tribromoaniline (B120722) as multiple positions on the ring are rapidly substituted. wikipedia.orgquora.com
To overcome this lack of selectivity and achieve mono-bromination, chemists historically developed a protection-group strategy. wikipedia.orgquora.com The most common approach involves the acetylation of the amino group. By reacting aniline with an agent like acetyl chloride or acetic anhydride (B1165640), the corresponding acetanilide (B955) is formed. wikipedia.orggradesfixer.com The resulting N-acetyl group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group. This moderation allows for a controlled, single bromination, which overwhelmingly occurs at the para position due to steric hindrance at the ortho positions. quora.com Following the bromination step, the acetyl group is removed through hydrolysis to restore the amine, yielding the desired p-bromoaniline. youtube.com This multi-step sequence of protection, bromination, and deprotection has long been the classical foundation for synthesizing para-brominated anilines.
Classical Synthetic Routes to 4-Bromo-2-isopropylaniline
Classical methods for synthesizing this compound primarily rely on the direct bromination of a 2-isopropylaniline (B1208494) precursor, building upon the historical context of aniline chemistry.
Bromination of 2-Isopropylaniline Precursors
The most direct classical route starts with 2-isopropylaniline. The substituent groups—the amino group at C1 and the isopropyl group at C2—are both ortho-, para-directing. However, the powerful activating effect of the amino group and the steric bulk of the isopropyl group combine to strongly favor electrophilic attack at the C4 (para) position.
A well-established three-step sequence, analogous to the synthesis of other para-bromoanilines, is the most common classical method google.com:
Protection: 2-Isopropylaniline is first acetylated using acetic anhydride or a similar reagent to form N-(2-isopropylphenyl)acetamide. This step protects the amine and moderates its reactivity.
Bromination: The resulting acetamide (B32628) undergoes electrophilic aromatic substitution with a brominating agent. The N-acetyl group directs the incoming bromine to the para position, yielding N-(4-bromo-2-isopropylphenyl)acetamide.
Deprotection (Hydrolysis): The acetyl group is removed by acid- or base-catalyzed hydrolysis, yielding the final product, this compound. google.com
Achieving high regioselectivity is crucial for an efficient synthesis. Several strategies exist to ensure the bromine atom is introduced specifically at the C4 position.
Protecting Group Strategy: As outlined above, the use of an N-acetyl protecting group is the primary classical method for ensuring para-selectivity. quora.comgoogle.com
Direct Bromination of an Anilinium Salt: An alternative approach involves the bromination of the hydrohalide salt of the aniline, such as 2-isopropylaniline hydrochloride. Protonating the amine to form the anilinium ion (-NH₃⁺) deactivates the ring, preventing polysubstitution and making the reaction more controllable. The directing influence of the substituents still favors the para-product. This method has been shown to be effective for structurally similar compounds like 2,6-dialkylanilines, yielding the 4-bromo product in nearly quantitative yield. google.com
Solvent Effects: The choice of solvent can significantly influence the site of bromination. For the analogous compound 2-isopropylphenol, bromination with N-Bromosuccinimide (NBS) in a non-coordinating solvent like toluene (B28343) favors ortho attack. youtube.com In contrast, performing the reaction in acetonitrile (B52724), which can form hydrogen bonds with the hydroxyl group, sterically hinders the ortho position and leads to 94% para-substitution. youtube.com This principle can be applied to the bromination of 2-isopropylaniline to enhance para-selectivity by using a solvent that can interact with the amine group.
Optimizing the choice of reagents and reaction conditions is key to maximizing yield and purity. A variety of brominating agents can be employed, each with different reactivity profiles.
| Reagent | Typical Conditions | Notes |
| Bromine (Br₂) | Acetic acid | The classic, highly reactive reagent; often used with the acetanilide to prevent over-bromination. liskonchem.com |
| N-Bromosuccinimide (NBS) | CHCl₃ or CH₃CN | A milder, easier-to-handle solid source of electrophilic bromine; solvent choice can influence regioselectivity. youtube.comnih.gov |
| 1,3-di-n-butyl-1H-imidazol-3-ium tribromide | Neat (no solvent), 20 °C | A modern ionic liquid reagent that provides high yield (94%) and regioselectivity for the synthesis of this compound. lookchem.com |
| N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Ambient temperature | An extremely fast and reactive reagent, typically leading to polybrominated products unless carefully controlled. researchgate.net |
| Copper(II) Bromide (CuBr₂) | Ionic liquids | Can be used as a brominating reagent, often in greener solvent systems. sci-hub.se |
Further optimization can be achieved by controlling the reaction temperature, often starting at low temperatures (e.g., 0 °C) to manage the exothermic nature of bromination. google.com For certain reactions, microwave irradiation has been used to reduce reaction times compared to conventional heating. researchgate.net
Reductive Amination Approaches
A different retrosynthetic approach to this compound involves forming the amine group as a key step. This can be accomplished through the reductive amination of a corresponding carbonyl compound. While not a commonly cited route for this specific molecule, the pathway is a cornerstone of amine synthesis.
The theoretical process would involve:
Starting with 4-bromo-2-isopropylbenzaldehyde or a related ketone.
Reacting the carbonyl compound with an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine.
Reducing the imine in situ to the desired primary amine.
A wide array of reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The reaction can be catalyzed by various means, from simple acid catalysis to transition metals like nickel nanoparticles or complexes of iridium and titanium. organic-chemistry.orgrsc.org
Advanced and Green Chemistry Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods.
Copper-Catalyzed Oxidative Bromination: A highly practical and green procedure involves the copper-catalyzed oxidative bromination of anilines. This method uses a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O⁸) as the oxidant. sci-hub.se This approach avoids the use of hazardous elemental bromine and provides high regioselectivity under mild conditions. sci-hub.se
Greener Two-Step Synthesis: The classical three-step synthesis can be made more environmentally friendly. For the acetylation step, the use of hazardous acetic anhydride can be replaced by a system of zinc dust in acetic acid. researchgate.netsci-hub.st For the bromination step, liquid bromine can be substituted with an in-situ generating system, such as ceric ammonium nitrate (B79036) (CAN) and potassium bromide (KBr) in an ethanol-water medium. researchgate.netsci-hub.st This modified two-step synthesis of the intermediate N-(4-bromo-2-isopropylphenyl)acetamide followed by hydrolysis represents a significant green improvement.
Photocatalysis: Advanced methods for aniline synthesis include photoredox-cobalt dehydrogenative coupling, which can construct anilines from amines and ketones. galchimia.com These state-of-the-art methods represent potential future pathways for the synthesis of complex anilines.
Biocatalysis: A frontier in green chemistry is the use of enzymes. Reductive amination can be performed with high enantioselectivity using biocatalysts like imine reductases (IREDs) and reductive aminases (RedAms). researchgate.net These enzymatic methods offer exceptional selectivity under mild, aqueous conditions, representing the cutting edge of sustainable amine synthesis.
Catalytic Approaches in C-Br Bond Formation or Modification
The creation of the carbon-bromine (C-Br) bond in aromatic systems like anilines is a cornerstone of many synthetic pathways. Direct bromination of an aniline derivative is a common approach. Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions on aniline are rapid. To achieve selectivity and avoid poly-bromination, the reactivity of the amino group is often tempered by converting it into an amide (e.g., an acetanilide) before bromination. Following the selective introduction of bromine at the desired position, the protecting group is removed by hydrolysis to yield the brominated aniline.
Alternatively, modern catalytic cross-coupling reactions provide a powerful method for C-N bond formation, effectively modifying a C-Br bond to create the aniline. The Buchwald-Hartwig amination, for instance, is a versatile palladium-catalyzed reaction that couples aryl halides (including bromides) with amines. In the context of this compound, this could involve reacting 1,4-dibromo-2-isopropylbenzene with an ammonia source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Similarly, copper-catalyzed methods, such as the Ullmann condensation, can be employed to form the C-N bond by reacting an aryl bromide with an amine source.
These catalytic methods offer significant advantages, including high yields and functional group tolerance, making them essential tools for constructing substituted anilines.
Microwave-Assisted Synthesis of Aryl Amines
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. For the synthesis of aryl amines, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.org This technology is particularly effective for nucleophilic aromatic substitution reactions, where an amine displaces a leaving group (like a halogen) on an aromatic ring.
Research has demonstrated that the synthesis of anilines from activated aryl halides can be achieved efficiently using microwave heating in aqueous ammonium hydroxide (B78521), often eliminating the need for transition metal catalysts and organic solvents. nih.govtandfonline.com This approach aligns with the principles of green chemistry by reducing waste and energy consumption. tandfonline.com In a typical procedure, the aryl halide is heated with an amine source in a sealed vessel inside a microwave reactor, allowing the temperature and pressure to increase safely, thereby accelerating the reaction rate. mdpi.comnih.gov This method's simplicity, speed, and potential for eco-friendly protocols make it a highly attractive option for the industrial-scale synthesis of substituted anilines. tandfonline.com
| Reaction Type | Starting Materials | Conditions | Key Advantage |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Activated Aryl Halides, Ammonium Hydroxide | Microwave irradiation (e.g., 130-140°C) | Catalyst- and solvent-free, rapid reaction times. nih.govtandfonline.com |
| Direct Amidation | Carboxylic Acid/Ester, Substituted Aniline | Microwave irradiation (e.g., 150°C) | One-step process, efficient for creating anilides. mdpi.comnih.gov |
| Aromatic Nucleophilic Substitution | 2-chloropyrimidine, Substituted Anilines | Microwave irradiation | Improved efficiency over conventional heating. rsc.org |
Flow Chemistry Applications in Aniline Production
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.
For aniline production, flow chemistry can be used to perform catalytic aminations or nitrations followed by reduction. For example, the amidation of a halogenated aromatic compound can be performed in a heated, pressurized flow reactor. The use of a packed-bed reactor containing a solid-supported catalyst allows for easy separation of the product from the catalyst, simplifying purification. This approach is highly scalable and can be automated for continuous manufacturing. The enhanced heat and mass transfer in microreactors used in flow systems can lead to significant improvements in reaction efficiency and selectivity compared to batch processes.
Sustainable Synthetic Routes (e.g., using p-dodecylbenzenesulfonic acid as a catalyst)
The development of sustainable or "green" synthetic methods is a major focus in modern chemistry. For aniline synthesis, this includes using environmentally benign catalysts, reducing solvent use, and minimizing waste.
One example of a sustainable catalyst is p-dodecylbenzenesulfonic acid (DBSA). DBSA is a surfactant that can also act as a strong acid catalyst. google.com It has been used to catalyze reactions like esterification and polymerization in aqueous media, reducing the need for volatile organic solvents. google.comchemicalbook.com Its surfactant properties allow it to form microemulsions, creating a large interfacial area for reactants to meet, which can enhance reaction rates. google.com While not specifically documented for the synthesis of this compound, its utility in other acid-catalyzed reactions suggests its potential as a recyclable, environmentally friendly catalyst for steps such as the hydrolysis of an acetanilide protecting group.
Other sustainable approaches include:
Catalytic Hydrogenation: The reduction of a nitro group to an amine is a key step in many aniline syntheses. Using a heterogeneous catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas or a transfer agent like hydrazine) is a common and clean method.
Solvent-Free Reactions: As mentioned, microwave-assisted synthesis can often be performed without organic solvents, significantly improving the environmental profile of the process. nih.govtandfonline.com
Purification and Characterization of Synthetic Products
Following synthesis, the target compound must be isolated from the reaction mixture and its identity and purity confirmed.
Chromatographic Techniques for Isolation
Chromatography is the most common and powerful technique for the purification of organic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of aniline derivatives.
In a typical reverse-phase HPLC (RP-HPLC) method, a nonpolar stationary phase (like a C18-silica column) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com The components of the crude product mixture are separated based on their differential partitioning between the stationary and mobile phases. The polarity of this compound will determine its retention time, allowing it to be separated from unreacted starting materials and byproducts. This method is highly versatile and can be scaled from analytical quantities (for purity checks) to preparative scales for isolating grams of pure material. sielc.comsielc.com The use of online Solid-Phase Extraction (SPE) coupled with HPLC can automate the pre-concentration and purification of anilines from dilute solutions. thermofisher.com
| Technique | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Reverse-Phase HPLC | Newcrom R1 (or similar C18) | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative isolation of aniline and bromo-aniline derivatives. sielc.comsielc.com |
| HPLC-TOF-MS/MS | (Not specified) | (Not specified) | Detection and identification of metabolites of 4-bromoaniline (B143363) in biological samples. nih.gov |
| On-line SPE-HPLC | (Various) | (Various) | Automated extraction and sensitive determination of anilines in water samples. thermofisher.com |
Spectroscopic Confirmation of Molecular Structure
Once purified, the molecular structure of this compound is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the exact structure.
¹H NMR would show distinct signals for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the isopropyl group, and the amine (NH₂) protons. The splitting patterns and integration of the aromatic signals would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. For example, data for the related compound 4-bromoaniline shows aromatic signals around 6.5-7.2 ppm. chemicalbook.com
¹³C NMR provides information on the number and chemical environment of all carbon atoms in the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound (C₉H₁₂BrN), the mass spectrum would show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would be expected for:
N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
C-H stretching of the aromatic ring and the aliphatic isopropyl group (around 2850-3100 cm⁻¹).
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
C-N stretching (around 1250-1350 cm⁻¹).
C-Br stretching (typically in the fingerprint region, below 700 cm⁻¹).
Data from these techniques, when combined, provide unambiguous confirmation of the synthesized compound's identity and purity.
Compound Index
| Compound Name |
|---|
| 1,4-dibromo-2-isopropylbenzene |
| 2-chloropyrimidine |
| This compound |
| 4-bromoaniline |
| Acetanilide |
| Acetonitrile |
| Aniline |
| Formic Acid |
| Hydrazine |
| p-dodecylbenzenesulfonic acid (DBSA) |
| Palladium |
| Phosphoric Acid |
Chemical Reactivity and Derivatization of 4 Bromo 2 Isopropylaniline
Reactivity of the Amino Group
The amino group (-NH2) in 4-bromo-2-isopropylaniline is a potent nucleophile and an activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself. However, its primary reactivity involves reactions typical of primary aromatic amines.
Acylation Reactions
The amino group of anilines readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. This reaction is often employed as a protective strategy to moderate the activating effect of the amino group and prevent side reactions during electrophilic substitution or oxidation. For instance, in the synthesis of related haloanilines, the amino group is often protected via acylation. The reaction of aniline (B41778) with acetyl chloride or acetic anhydride (B1165640) is a standard procedure to form acetanilide (B955). wikipedia.orgresearchgate.net Similarly, protection with benzoyl chloride can be employed. researchgate.net This transformation is crucial in multi-step syntheses, allowing for subsequent controlled functionalization of the aromatic ring. researchgate.net
Table 1: Representative Acylation Reactions of Anilines
| Starting Material | Acylating Agent | Product | Purpose |
|---|---|---|---|
| Aniline | Acetic Anhydride | Acetanilide | Protection of amino group |
Alkylation and Arylation Reactions
The nitrogen atom of this compound can act as a nucleophile in alkylation and arylation reactions. A notable example of N-arylation is the Buchwald-Hartwig amination. A 2022 study highlighted the utility of this compound in such reactions, demonstrating an 85% yield in a specific Buchwald-Hartwig amination. The steric hindrance provided by the ortho-isopropyl group was noted to reduce side reactions, leading to higher yields compared to less hindered anilines like 4-bromo-2-methylaniline (B145978).
Condensation Reactions
Primary aromatic amines like this compound participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, the reaction of 4-bromo-2-methylaniline, a close structural analog, with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent (94%) yield. nih.gov This type of reaction is fundamental in building more complex molecular scaffolds.
Furthermore, anilines are key components in three-component Mannich reactions, which involve the condensation of an aldehyde, a ketone, and an amine to form β-amino ketones. chemicalbook.comchemicalbook.com While specific examples with this compound are not prevalent in the literature, its structural similarity to 4-bromoaniline (B143363) suggests its suitability for such transformations. chemicalbook.com
Diazotization and Coupling Reactions
The amino group of this compound can be converted into a diazonium salt through a process called diazotization. slideshare.net This involves treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate. slideshare.net
These diazonium salts can undergo various subsequent reactions, most notably Sandmeyer reactions, where the diazonium group is replaced by a halide or cyanide, or coupling reactions with activated aromatic compounds (like phenols or other anilines) to form azo dyes. wikipedia.orgslideshare.net For example, a common laboratory route to prepare 1-bromo-4-iodobenzene (B50087) involves the diazotization of 4-bromoaniline followed by treatment with potassium iodide in a Sandmeyer reaction. wikipedia.org
Reactivity of the Bromine Atom
The bromine atom on the aromatic ring of this compound is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in aryl bromides is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of several cross-coupling reactions. libretexts.org
Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org The development of methods for the Suzuki coupling of unprotected ortho-bromoanilines is of significant interest, as it avoids additional protection-deprotection steps. nih.gov Studies have shown that substrates like this compound can be effectively coupled with various boronic esters to generate diverse molecular libraries, demonstrating the reaction's tolerance to the free amino group. nih.gov
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The reaction generally proceeds with excellent trans selectivity. organic-chemistry.org For aniline derivatives, the amino group can sometimes interfere with the catalyst, and protection may be necessary. researchgate.net However, studies on sterically hindered anilines, such as 4-bromo-2,6-dimethylaniline, have shown successful Heck couplings without protection, suggesting that the bulky ortho-substituents (like the isopropyl group in this compound) can provide sufficient steric shielding to favor the desired reaction pathway. researchgate.net
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature with an amine base. wikipedia.org While copper-free variations exist, the classic Sonogashira coupling is highly efficient for producing substituted alkynes. organic-chemistry.orgpitt.edu The reactivity of aryl bromides in Sonogashira couplings is well-established, allowing for the introduction of alkyne moieties onto the this compound scaffold. thieme-connect.de
Table 2: Overview of Cross-Coupling Reactions with Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) nih.gov | C(sp2)–C(sp2) | Biaryl |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base libretexts.org | C(sp2)–C(sp2) | Substituted Alkene |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. chemistrysteps.com In the case of this compound, the bromine atom can be displaced by strong nucleophiles under specific conditions. The amino group on the ring facilitates this substitution through resonance stabilization of the intermediate Meisenheimer complex. chemistrysteps.com
SNAr reactions typically proceed via an addition-elimination mechanism. chemistrysteps.com The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion. chemistrysteps.com The presence of the amino group, especially when protonated in acidic media, can influence the electronic properties of the ring, though strong electron-withdrawing groups are typically required for efficient SNAr. chemistrysteps.com
Common nucleophiles used in SNAr reactions include hydroxides, alkoxides, and amines. chemistrysteps.com For instance, heating with aqueous sodium hydroxide (B78521) at high temperatures, often with a copper catalyst, can replace the bromine with a hydroxyl group. Similarly, reaction with ammonia (B1221849) in ethanol (B145695) under pressure can substitute the bromine with an amino group.
The following table summarizes representative SNAr reactions of this compound:
| Nucleophile | Conditions | Product |
| NaOH (aq) | 200°C, Cu catalyst | 4-Hydroxy-2-isopropylaniline |
| NH3 in ethanol | 150°C, pressure | 2-Isopropyl-p-phenylenediamine |
This table is based on analogous reactions described for bromoaniline derivatives.
Reductive Debromination Studies
The removal of the bromine atom from this compound, known as reductive debromination, can be achieved through various methods. This transformation is valuable for synthesizing 2-isopropylaniline (B1208494) from its brominated precursor. Catalytic hydrogenation is a common technique, employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source.
Another approach involves the use of reducing agents. For instance, the reduction of 4-nitrobromobenzene using iron powder in acidic conditions to yield 4-bromoaniline suggests that similar reductive conditions could potentially lead to debromination if the reaction is pushed further or with stronger reducing systems. ketonepharma.com
Reactivity of the Isopropyl Group
Oxidation Reactions
The isopropyl group attached to the aniline ring can undergo oxidation. The oxidation of alkyl groups on aromatic rings can be complex, and the specific products depend on the oxidizing agent and reaction conditions. For instance, the oxidation of cumene (B47948) (isopropylbenzene) is a well-known industrial process to produce phenol (B47542) and acetone. ncert.nic.in This proceeds via a cumene hydroperoxide intermediate. ncert.nic.in
In the context of aniline derivatives, the oxidation can be influenced by the amino group. The electrochemical oxidation of aliphatic amines often involves the formation of a radical cation, followed by deprotonation at the α-carbon. mdpi.com While the primary focus of many studies is on the oxidation of the amino group itself, the alkyl substituent can also react. rsc.orgresearchgate.net
Stereochemical Considerations and Hindered Rotation
The presence of the isopropyl group at the ortho position to the amino group introduces steric hindrance. This can affect the reactivity of the amino group and the planarity of the molecule. The rotation of the isopropyl group can be hindered, potentially leading to conformational isomers. This steric bulk can influence the approach of reagents to the amino group and adjacent positions on the aromatic ring.
In highly substituted tertiary amines, steric effects can make it difficult for reagents to access the α-carbon hydrogens. mdpi.com While this compound is a primary amine, the principle of steric hindrance from the isopropyl group remains relevant in its reactions.
Multi-functionalization Strategies
Ortho-Lithiation and Subsequent Electrophilic Quenching
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds. semanticscholar.org In this process, a directing group guides the deprotonation of a specific ortho-position by an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA). semanticscholar.orgresearchgate.net The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. semanticscholar.org
For this compound, the amino group can act as a directing group, although it often requires protection (e.g., as an amide) to prevent reaction with the strong base. semanticscholar.org The bromine atom itself can also influence the regioselectivity of lithiation. researchgate.net Following successful ortho-lithiation, quenching with an electrophile allows for the introduction of a new functional group at a specific position on the aromatic ring. researchgate.netrsc.org
The general scheme for ortho-lithiation is as follows:
Protection of the amino group (if necessary).
Reaction with a strong lithium base (e.g., n-BuLi, LDA) at low temperature in an anhydrous solvent like THF or diethyl ether. semanticscholar.org
Quenching of the resulting ortho-lithiated species with an electrophile. researchgate.net
This strategy provides a versatile route to highly substituted aniline derivatives that may be difficult to access through other synthetic methods.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, the application of DoM requires careful strategic planning due to the inherent reactivity of the molecule's functional groups.
The primary amino group (-NH₂) is not an effective DMG as its acidic proton would be preferentially abstracted by the strong alkyllithium base. Therefore, a crucial first step is the protection of the amine, converting it into a more potent DMG. Common protecting groups that also serve as effective DMGs include amides (e.g., pivalamide, -NHCOtBu) or carbamates (e.g., -NHBoc).
Once the amine is protected, the molecule presents two primary sites for reaction with an alkyllithium reagent like n-butyllithium (n-BuLi):
Directed ortho-Metalation (DoM): Deprotonation at the C3 position, which is ortho to the DMG.
Lithium-Halogen Exchange: Reaction at the C4 position, replacing the bromine atom.
For aryl bromides, lithium-halogen exchange is an exceptionally fast reaction, often kinetically favored over ortho-deprotonation. The rate of exchange generally follows the trend I > Br > Cl. Consequently, treatment of N-protected this compound with standard alkyllithiums (n-BuLi or t-BuLi) is expected to predominantly yield the 4-lithio species via bromine-lithium exchange, rather than the C3-lithiated product. This 4-lithio intermediate can then be trapped with various electrophiles to install a new functional group at the C4 position.
Achieving selective metalation at the C3 position would necessitate specialized reagents or conditions designed to suppress the rapid lithium-halogen exchange pathway. While specific literature for this substrate is not available, strategies in similar systems include the use of sterically hindered or less reactive bases at low temperatures.
Table 1: Potential Directed Metalation Strategies for this compound
| N-Protecting Group (DMG) | Reagent | Probable Major Reaction Pathway | Resulting Intermediate |
| Pivalamide (-NHCOtBu) | n-BuLi, THF, -78 °C | Lithium-Halogen Exchange | 4-Lithio-2-isopropylaniline derivative |
| Boc Carbamate (B1207046) (-NHBoc) | s-BuLi/TMEDA, THF, -78 °C | Lithium-Halogen Exchange | 4-Lithio-2-isopropylaniline derivative |
| Pivalamide (-NHCOtBu) | TMP-Mg/Li Base | Directed ortho-Metalation | 3-Magnesio-4-bromo-2-isopropylaniline derivative |
Reaction Kinetics and Mechanistic Investigations
The kinetics and mechanisms of reactions involving substituted anilines are highly sensitive to the electronic nature of the substituents and the reaction environment.
Elucidation of Reaction Pathways and Transition States
While specific mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from kinetic studies on related substituted anilines. For instance, investigations into the aromatic nucleophilic substitution (SNAr) reactions between para-substituted anilines and highly electrophilic substrates have revealed the existence of competing reaction pathways.
The elucidation of these pathways often involves detailed kinetic analysis, such as the construction of Hammett and Brønsted plots. Such plots correlate reaction rates with substituent constants (σ) and nucleophile basicity (pKa), respectively. Non-linear or "biphasic" plots are indicative of a change in the reaction mechanism as the electronic properties of the aniline nucleophile are varied.
For substituted anilines, two primary mechanisms have been identified in SNAr reactions:
Polar SNAr Mechanism: A standard two-step pathway involving the formation of a Meisenheimer complex as a reaction intermediate.
Single Electron Transfer (SET) Mechanism: An alternative pathway that becomes dominant for more basic (electron-rich) anilines. This pathway involves the initial transfer of an electron from the aniline to the electrophile.
Computational Chemistry and Spectroscopic Analysis of 4 Bromo 2 Isopropylaniline
Quantum Chemical Calculations
No published studies were found that specifically detail the quantum chemical calculations for 4-Bromo-2-isopropylaniline. General principles of computational chemistry suggest that such studies would involve methods like Density Functional Theory (DFT) to elucidate the molecule's properties.
Electronic Structure and Molecular Orbital Analysis
Information regarding the specific electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, is not available in the reviewed literature. For substituted anilines in general, the electronic properties are a balance between the electron-donating amino group and the effects of other substituents on the aromatic ring. The interplay between the activating isopropyl group and the deactivating bromo group would be a key feature of such an analysis.
Conformer Analysis and Energy Landscapes
A detailed conformational analysis and the corresponding potential energy surface for this compound have not been reported. Such an analysis would focus on the rotation of the isopropyl and amino groups to identify the most stable conformers and the energy barriers between them. Steric hindrance between the ortho-isopropyl group and the amino group would likely be a significant factor in determining the lowest energy conformation.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
There are no available research articles that report the prediction of spectroscopic parameters for this compound using computational methods. These predictions are typically performed alongside quantum chemical calculations to correlate theoretical structures with experimental data.
Advanced Spectroscopic Characterization
While the compound is commercially available, detailed public records of its advanced spectroscopic characterization are absent.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR Chemical Shift Assignments
A complete and formally published assignment of the ¹H NMR and ¹³C NMR spectra for this compound could not be found. While spectral data for related compounds such as 2-isopropylaniline (B1208494) and 4-bromoaniline (B143363) are available, this information cannot be reliably extrapolated to provide a precise and scientifically validated assignment for the target molecule without experimental verification.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also delineate the connectivity of the aromatic protons, showing which protons are adjacent to one another on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methine carbon of the isopropyl group will show a cross-peak with its corresponding methine proton. Similarly, each aromatic carbon with a directly attached proton will be correlated.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations between the isopropyl methyl protons and the methine carbon, as well as the aromatic carbon to which the isopropyl group is attached. It would also be instrumental in confirming the position of the bromine atom and the aniline (B41778) group by observing correlations between the aromatic protons and the carbons of the ring.
A related compound, 4-Isopropylaniline, provides a basis for expected NMR shifts. In its ¹H NMR spectrum (in CDCl₃), the aromatic protons appear around 6.5-7.0 ppm, the isopropyl methine proton around 2.8 ppm, and the isopropyl methyl protons around 1.2 ppm. chemicalbook.com The ¹³C NMR spectrum of 4-Isopropylaniline shows the aromatic carbons in the range of 115-145 ppm, the isopropyl methine carbon around 33 ppm, and the methyl carbons around 24 ppm. The introduction of the bromine atom in this compound would induce shifts in the adjacent aromatic carbons and protons, which can be precisely mapped using these 2D NMR techniques.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of 2-Bromo-4-isopropylaniline (B1268057), an isomer, is available and provides insight into the expected fragmentation. nist.govnist.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensity. docbrown.info For this compound (C₉H₁₂BrN), the molecular weight is approximately 214.10 g/mol , so the molecular ion peaks would be observed at m/z 213 and 215. nist.gov
Common fragmentation pathways for bromo-aromatic compounds often involve the loss of the bromine atom or cleavage of alkyl substituents. For this compound, a prominent fragmentation would be the loss of a methyl group (CH₃) from the isopropyl moiety, leading to a fragment ion at [M-15]⁺. Another likely fragmentation is the cleavage of the C-Br bond, resulting in an ion corresponding to the 2-isopropylaniline radical cation. The fragmentation pattern of related compounds, such as 1-bromo-2-methylpropane, also shows characteristic peaks corresponding to the loss of the bromine atom and subsequent fragmentation of the alkyl chain. docbrown.info
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) Spectroscopy: The IR spectrum of an aniline derivative will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine, like in this compound, will typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching. The spectrum will also feature C-H stretching vibrations for the aromatic ring and the isopropyl group (around 2850-3100 cm⁻¹), aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-N stretching band around 1250-1350 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The NIST Chemistry WebBook has an IR spectrum available for the isomer 2-Bromo-4-isopropylaniline. nist.gov
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a molecule but is particularly sensitive to non-polar bonds. Therefore, the aromatic C=C stretching and the C-Br stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in Raman spectra compared to IR. For instance, the symmetric breathing mode of the benzene ring would be a prominent feature. Data for the related compound 4-Bromo-n,n-diisopropylbenzylamine shows Raman spectral data is available, which can provide a reference for the types of vibrations to expect. spectrabase.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.
This analysis would reveal the planarity of the aniline ring, the orientation of the isopropyl group relative to the ring, and the exact positions of the bromine atom and the amino group. Furthermore, it would elucidate any hydrogen bonding interactions involving the amine group and potential halogen bonding involving the bromine atom in the crystal lattice. The study of bromodomain-containing protein 4 (BRD4) inhibitors has utilized X-ray crystallography to understand inhibitor binding, demonstrating the power of this technique in resolving detailed molecular structures. nih.gov
Collision Cross Section (CCS) Prediction and Measurement
Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an increasingly important parameter in analytical chemistry, particularly when coupled with mass spectrometry (ion mobility-mass spectrometry).
Predicted CCS values for 4-bromo-N-isopropylaniline have been calculated using computational methods. uni.lu These predictions provide an estimate of the ion's rotationally averaged surface area. The ability to predict CCS values using machine learning and other computational approaches is a rapidly advancing field. mdpi.com
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.02258 | 139.5 |
| [M+Na]⁺ | 236.00452 | 149.8 |
| [M-H]⁻ | 212.00802 | 145.8 |
| [M+NH₄]⁺ | 231.04912 | 161.6 |
| [M+K]⁺ | 251.97846 | 138.9 |
| [M+H-H₂O]⁺ | 196.01256 | 139.2 |
| [M+HCOO]⁻ | 258.01350 | 161.4 |
| [M+CH₃COO]⁻ | 272.02915 | 188.3 |
| Table based on data from PubChem for 4-bromo-N-isopropylaniline. uni.lu |
Experimental measurement of the CCS value would involve introducing ionized this compound into an ion mobility spectrometer. Here, the ions drift through a gas-filled cell under the influence of a weak electric field. The time it takes for an ion to traverse the cell is related to its CCS; ions with a larger CCS will experience more collisions with the buffer gas and have a longer drift time. The reproducibility of CCS measurements is generally high, often with a relative standard deviation of less than 3% across different instruments and laboratories. mdpi.com Comparing the experimentally measured CCS value with the predicted value can help to confirm the identity of the compound and provide confidence in the structural assignment.
Applications in Medicinal Chemistry Research and Drug Discovery
4-Bromo-2-isopropylaniline as a Key Building Block in Pharmaceutical Synthesisresearchgate.net
This compound has emerged as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and an isopropyl group on the aniline (B41778) core, provides medicinal chemists with a strategic scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further molecular modifications through cross-coupling reactions, while the isopropyl group can influence the compound's lipophilicity and binding interactions with biological targets. researchgate.net
Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. This compound serves as a key precursor for the synthesis of several classes of biologically active heterocycles.
Recent research has highlighted the potential of pyrrolo[1,2-a]quinoxalines as effective antiproliferative agents. A study details the green synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines, which have shown promising activity against GPER-expressing breast cancer cells. researchgate.net
In this synthetic pathway, a derivative of this compound, specifically 2-bromo-4-isopropylaniline (B1268057), is utilized as a key starting material. researchgate.net The synthesis involves a Pictet-Spengler reaction, a well-established method for constructing the quinoxaline (B1680401) ring system. The presence of the isopropyl group on the aniline precursor was found to be crucial for the observed antiproliferative effects of the final compounds. researchgate.net
Table 1: Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | Activity | Reference |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | MCF-7 (Breast Cancer) | Promising Antiproliferative | researchgate.net |
| pyrrolo[1,2-a]quinoxalines | SKBR3 (Breast Cancer) | Promising Antiproliferative | researchgate.net |
This table is based on research findings indicating the potential of these compounds, synthesized from an aniline precursor, as antiproliferative agents.
Anilinopyrimidines and triazines represent important classes of compounds in medicinal chemistry, with some derivatives exhibiting activity as hormone antagonists. For instance, aryl-1,2,4-triazine-3,5-diones have been synthesized and evaluated as antagonists of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov The synthesis of these triazine derivatives often involves the use of substituted anilines as key intermediates. While direct synthesis from this compound is not explicitly detailed in the provided literature, its structure makes it a suitable candidate for incorporation into such scaffolds to explore new structure-activity relationships.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in the regulation of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov A class of potent and selective PTP1B inhibitors, the oxalylarylaminobenzoic acids, have been developed. nih.govresearchgate.net The synthesis of these inhibitors involves the coupling of a substituted aniline with an oxalylbenzoic acid derivative. The nature of the substituents on the aniline ring plays a crucial role in the inhibitory potency and selectivity of the final compounds. Although the specific use of this compound is not described, its structural features suggest its potential as a building block in the synthesis of novel PTP1B inhibitors within this class.
Sydnones and pyrazoles are five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities.
The synthesis of sydnone (B8496669) derivatives can be achieved through the cyclization of N-nitroso-α-amino acids, which are typically prepared from the corresponding anilines. ontosight.airesearchgate.netrsc.org The unique mesoionic character of sydnones makes them interesting scaffolds for drug design. ontosight.ainih.gov
Pyrazoles are another class of heterocycles with diverse pharmacological properties. nih.govmdpi.com Various synthetic methods for pyrazoles exist, including the condensation of 1,3-dicarbonyl compounds with hydrazines and the cycloaddition of sydnones with alkynes. nih.govmdpi.comnih.gov Given that anilines can be converted to hydrazines, this compound represents a potential starting point for the synthesis of novel pyrazole (B372694) derivatives.
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Quinoline (B57606) derivatives are a well-known class of compounds with antimicrobial properties. The synthesis of these compounds often involves the use of anilines as precursors. For example, new 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and shown to possess antimicrobial and antibiofilm activities against pathogenic microbes causing urinary tract infections. nih.gov The general synthetic strategies for such quinoline-based antimicrobials could potentially incorporate this compound to generate novel compounds with enhanced or broadened antimicrobial activity.
Development of Azo Dyes and Dihydroquinazolines for Medicinal Applications
The this compound core is a versatile precursor for synthesizing more complex heterocyclic systems known for their medicinal properties, particularly azo dyes and dihydroquinazolines.
Azo compounds, characterized by the −N=N− functional group, have a long history in the pharmaceutical industry, dating back to the discovery of the antibacterial drug Prontosil. nih.gov The synthesis of azo dyes from an aniline derivative like this compound is a well-established chemical process. It typically involves a two-step reaction: first, the diazotization of the primary amino group on the aniline ring using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form the stable azo dye. The resulting aromatic azo compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.govlookchem.com
Dihydroquinazolines and their oxidized quinazolinone counterparts are another class of privileged structures in medicinal chemistry, found in numerous approved drugs. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through multi-component reactions, for example, by reacting an aniline (such as this compound), an aldehyde, and isatoic anhydride (B1165640). researchgate.net Derivatives of the quinazoline (B50416) scaffold have shown significant potential as anticancer agents, with some acting as inhibitors of critical cellular targets like tyrosine kinases. researchgate.nethilarispublisher.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Influence of Bromine and Isopropyl Substituents on Biological Activity
The specific placement of the bromine and isopropyl groups on the aniline ring is critical for modulating the biological activity of its derivatives. Structure-Activity Relationship (SAR) studies help to elucidate the role of each substituent.
The bromine atom at the 4-position significantly influences the molecule's properties. As a halogen, it increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen and affect binding interactions. Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction with biological macromolecules that can improve binding affinity and selectivity for a target. For instance, the brominated anilinoquinazoline (B1252766) derivative PD153035 was found to exhibit very high affinity and selectivity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net
The isopropyl group at the 2-position provides steric bulk near the amino group. This steric hindrance can influence the molecule's conformation and its ability to fit into a protein's binding pocket. It can also play a protective role, preventing unwanted metabolic reactions at the aniline core, which is a common site of metabolic instability. cresset-group.com In a study on hepatitis C virus (HCV) NS5B polymerase inhibitors, the isopropyl group on a related 2-bromo-4-isopropylaniline scaffold was found to be crucial for potency. When the isopropyl group was replaced with smaller groups, a significant drop in biochemical activity was observed. The presence of the isopropyl group was also noted to enhance antimicrobial effects against certain Vibrio species.
Rational Design of New Therapeutic Agents
The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents. nih.gov Medicinal chemists can use this core structure to build molecules tailored to interact with specific biological targets implicated in disease. nih.govrsc.org
One prominent strategy involves using the bromo-substituted ring as a key fragment for targeting enzymes. For example, researchers have designed and synthesized novel quinoline derivatives incorporating a 4-bromophenyl moiety with the specific goal of inhibiting microbial DNA gyrase, a well-validated target for antibacterial drugs. nih.govrsc.org In these designs, the quinoline core provides the primary scaffold, while the 4-bromophenyl group, derived conceptually from a bromoaniline precursor, is positioned to make critical interactions within the enzyme's active site. Similarly, substituted quinazolines have been designed as potent anticancer agents by targeting tubulin polymerization or key signaling enzymes like EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net The design process often involves computational modeling to predict how derivatives will bind to the target, allowing for the strategic placement of substituents to maximize potency and selectivity. nih.gov
In Vitro and In Vivo Pharmacological Evaluation
Cell-Based Assays (e.g., Antiproliferative Activity)
Derivatives built from substituted aniline scaffolds are frequently evaluated for their antiproliferative activity against various cancer cell lines. These assays provide crucial data on a compound's potential as an anticancer agent. For example, a series of 2,4-bis-substituted quinazolines were tested for their ability to inhibit the growth of different cancer cells. nih.gov In another study, 2-amino-4-anilinoquinazoline derivatives showed significant antiproliferative effects, with their potency varying based on the substitution pattern on the aniline ring. hilarispublisher.com A curcumin (B1669340) analog featuring a bromo-substituted ring also demonstrated potent cytotoxic activity against HeLa cervical cancer cells. nih.gov
The results from these studies highlight how modifications to the core structure influence cytotoxic potency across different cancer types.
Table 1: Antiproliferative Activity of Selected Derivatives This table is for illustrative purposes and combines data from different structural classes derived from substituted anilines.
| Compound Series | Specific Compound Example | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2,4-Bis-substituted Quinazolines | A4V-3 (Imidazole substitution) | MCF-7 (Breast) | 4.25 µM | nih.gov |
| 2,4-Bis-substituted Quinazolines | A4V-3 (Imidazole substitution) | HCT-116 (Colon) | 2.65 µM | nih.gov |
| 2,4-Bis-substituted Quinazolines | A4V-5 (Benzotriazole substitution) | MCF-7 (Breast) | 3.45 µM | nih.gov |
| 2-Amino-4-anilinoquinazolines | Compound 24 (Ethyl carbamate (B1207046) substitution) | MCF-7 (Breast) | 2.0 µM | hilarispublisher.com |
| 2-Amino-4-anilinoquinazolines | Compound 24 (Ethyl carbamate substitution) | HT29 (Colon) | 3.6 µM | hilarispublisher.com |
| Pyrazoline Curcumin Analog | 4-bromo-4'-chloro analog | HeLa (Cervical) | 8.7 µg/mL | nih.gov |
Receptor Binding and Enzyme Inhibition Studies
To understand the mechanism of action, promising compounds are tested for their ability to interact with specific molecular targets, such as enzymes or receptors. Derivatives of substituted anilines have been shown to inhibit a variety of important enzymes.
For instance, quinoline-4-carbohydrazide (B1304848) derivatives containing a bromophenyl group were evaluated as inhibitors of S. aureus DNA gyrase. nih.gov The most potent compounds from this series demonstrated significant inhibitory activity, validating the rational design approach. nih.gov Other research has focused on kinase inhibition, a major area in cancer therapy. Anilinoquinazoline derivatives have been identified as potent inhibitors of EGFR and VEGFR-2 kinases. hilarispublisher.com Additionally, pyrazine-carboxamide derivatives with a bromo-substituted phenyl ring have been explored as inhibitors of alkaline phosphatase. mdpi.com
These enzyme inhibition studies are critical for confirming that a compound acts on its intended target and for optimizing its structure to improve potency.
Table 2: Enzyme Inhibition by Selected Derivatives This table is for illustrative purposes and combines data from different structural classes derived from substituted anilines.
| Compound Series | Specific Compound Example | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinoline-4-carbohydrazides | Compound 10 | S. aureus DNA Gyrase | 8.45 µM | nih.gov |
| Quinoline-4-carbohydrazides | Compound 6b | S. aureus DNA Gyrase | 33.64 µM | nih.gov |
| Anilinoquinazolines | PD153035 | EGFR Tyrosine Kinase | High Affinity (IC₅₀ in pM range) | researchgate.net |
| 2-Bromo-4-isopropylaniline derivatives | Not specified | HCV NS5B Polymerase | Potent Inhibition |
Computational Drug Design and Docking Studies
Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For a scaffold like this compound, which serves as a building block, computational studies are employed to predict how derivatives will interact with their intended biological targets, thereby guiding synthetic efforts toward molecules with higher potency and specificity. nih.gov This in silico approach significantly accelerates the drug development pipeline by prioritizing the synthesis of the most promising candidates. biorxiv.org
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. nih.gov In the context of PTP1B inhibitors derived from this compound, docking studies would computationally insert these derivative molecules into the three-dimensional crystal structure of the PTP1B active site. The software then calculates the most stable binding pose and estimates the binding free energy, which is a predictor of the ligand's binding affinity. nih.gov
The success of these interactions depends on a combination of factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The isopropyl group of the aniline derivative, for instance, can form favorable hydrophobic interactions within a nonpolar pocket of the enzyme's active site, while the aniline nitrogen or other introduced functional groups could act as hydrogen bond donors or acceptors. nih.gov By analyzing these predicted interactions, medicinal chemists can rationally modify the structure of the parent compound to enhance binding affinity. For example, different aryl groups added via Suzuki coupling to the bromo-position could be explored to optimize interactions with specific amino acid residues in the target protein. mdpi.com
Table 1: Hypothetical Docking Scores of this compound Derivatives Against PTP1B This table is for illustrative purposes to demonstrate the output of a typical docking study.
| Compound ID | Modification on Aniline Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Lead-01 | Oxalyl-4'-carboxyphenyl | -8.5 | H-bond with Arg47, Hydrophobic contact with Phe182 |
| Analog-A | Oxalyl-3'-methoxyphenyl | -7.9 | H-bond with Arg47, Steric clash with Tyr46 |
| Analog-B | Oxalyl-4'-fluorophenyl | -8.8 | H-bond with Arg47, Halogen bond with Ser215 |
| Analog-C | Oxalyl-naphthyl | -9.2 | Extended hydrophobic contact with Phe182, Pi-stacking |
Virtual screening is a computational method used to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.gov Once an initial "hit" compound derived from this compound is identified, virtual screening can be employed to discover analogues with improved properties. This process can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A large virtual library containing thousands to millions of analogues of the initial hit is computationally docked into the protein's active site. The molecules are then ranked based on their predicted docking scores, and the top-ranking compounds are selected for synthesis and experimental testing. biorxiv.org This approach is powerful for discovering novel scaffolds that fit the geometric and chemical environment of the binding site.
Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable, LBVS can be used. This approach relies on the principle that molecules with similar structures or properties often have similar biological activities. nih.gov A known active molecule derived from this compound would be used as a template to search for other compounds in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.gov
Recent advancements have incorporated artificial intelligence and machine learning into virtual screening platforms, enhancing the speed and accuracy of identifying promising new drug candidates from vast chemical spaces. biorxiv.orgnih.gov
Table 2: Illustrative Output of a Virtual Screening Campaign for PTP1B Inhibitor Analogues This table is a representative example of virtual screening results.
| Rank | Compound ID | Docking Score | Structural Similarity to Lead |
|---|---|---|---|
| 1 | VS-1045 | -9.5 | 0.88 |
| 2 | VS-2189 | -9.3 | 0.85 |
| 3 | VS-0761 | -9.1 | 0.91 |
| 4 | VS-3324 | -9.0 | 0.79 |
Applications in Materials Science and Advanced Materials Research
4-Bromo-2-isopropylaniline as a Monomer in Polymer Synthesis
The bifunctional nature of this compound, possessing both an amine and a halogen, makes it a suitable candidate for polymerization reactions. The amine group can react with acyl chlorides, carboxylic acids, or other electrophiles, while the bromo group is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings.
Polycondensation is a method of polymerization in which monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or hydrochloric acid. The amino group of this compound can readily participate in the formation of amide bonds. In principle, this monomer could be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The bulky isopropyl group would likely disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility and lower melting points compared to their non-substituted counterparts. While the structure of this compound is suited for these reactions, specific research detailing its use in polycondensation to create specialty polymers is not extensively documented in publicly available literature.
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are known for their interesting electronic and optical properties, making them useful in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structure of this compound allows for its potential inclusion in conjugated polymer chains. Through reactions like the Suzuki or Stille coupling, the carbon-bromine bond can be used to link the aromatic ring into the polymer backbone. The aniline (B41778) moiety can be further functionalized or can influence the electronic properties of the resulting polymer. However, specific examples of conjugated polymers synthesized directly using this compound as a monomer are not prominent in scientific reports.
Development of Optoelectronic Materials
Organic molecules with donor-acceptor functionalities and high polarizability are often investigated for their use in optoelectronics. Aniline derivatives are of particular interest due to the electron-donating nature of the amino group.
Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This property requires materials that crystallize in a non-centrosymmetric fashion. While related bromo-aniline derivatives have been studied for these properties, there is a lack of specific research data measuring the SHG efficiency of this compound itself.
Non-linear optical (NLO) materials are essential for technologies involving the manipulation of light, such as frequency conversion and optical switching. The key to a molecule's NLO activity is often a large change in dipole moment upon excitation, typically achieved by connecting electron-donating and electron-withdrawing groups through a π-conjugated system. The amino group in this compound acts as an electron donor. While its potential for NLO applications could be explored by incorporating strong electron-withdrawing groups, detailed studies and specific NLO coefficient data for materials derived from this particular compound are not readily found in existing research.
Precursors for Liquid Crystals and Other Functional Materials
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) are typically elongated and rod-shaped. This compound can serve as a chemical intermediate or a starting core for the synthesis of more complex, elongated molecules required for liquid crystal behavior. The bromo- and amino- groups provide convenient handles for synthetic elaboration to build up the necessary molecular structure. Despite this potential, its specific use as a direct precursor in the synthesis of documented liquid crystalline materials is not widely reported.
Coordination Chemistry and Ligand Design
Coordination chemistry explores the formation of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. The design of these ligands is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. Aniline and its derivatives are effective ligands, typically coordinating to metal centers through the nitrogen atom of the amino group. The presence of substituents on the aniline ring, such as the bromo and isopropyl groups in this compound, can significantly influence the electronic and steric environment of the metal center.
The isopropyl group at the ortho position to the amino group provides steric bulk, which can affect the coordination number and geometry of the metal complex. This steric hindrance can also play a role in stabilizing reactive intermediates in catalytic cycles. The bromine atom at the para position is an electron-withdrawing group, which can modulate the electron density on the aniline ring and the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond and the redox properties of the metal complex.
While research into aniline derivatives is broad, specific studies on the synthesis and characterization of metal complexes using this compound as a primary ligand are not extensively documented in publicly available literature. However, the principles of coordination chemistry allow for predictions of its behavior. It is expected to form stable complexes with a variety of transition metals, such as palladium(II), copper(II), nickel(II), and cobalt(II).
Research on closely related structures, such as Schiff bases derived from bromo-substituted anilines, provides insight into the potential coordination behavior. For example, Schiff base ligands derived from 4-bromo-2-methylaniline (B145978) have been used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net In these mixed-ligand complexes, which also included 1,10-phenanthroline, the resulting structures were found to have octahedral geometry. researchgate.net This suggests that this compound could similarly participate in forming stable, higher-coordination number complexes.
Studies on other bromo-aniline derivatives, such as those involving 4-bromoaniline (B143363) in the formation of azo ligands, have resulted in the synthesis of complexes with Cu(II), Zn(II), Cd(II), and Ag(I). jmchemsci.com In these instances, coordination occurs through the nitrogen atoms of both the azo and amine groups, demonstrating the versatility of substituted anilines in forming multidentate ligands. jmchemsci.com
The characterization of such hypothetical complexes would typically involve techniques such as FT-IR spectroscopy to observe shifts in the N-H stretching frequency upon coordination to the metal, and NMR spectroscopy to analyze changes in the chemical shifts of the aromatic protons. X-ray crystallography would be essential for definitively determining the solid-state structure and coordination geometry.
Metal complexes containing aniline-based ligands are of significant interest for their potential catalytic applications, particularly in cross-coupling reactions which are fundamental to modern synthetic chemistry. tcichemicals.com Palladium complexes, in particular, are renowned for their high efficiency in catalyzing reactions like Suzuki, Heck, and Sonogashira couplings. tcichemicals.comnih.gov
The electronic and steric properties imparted by the this compound ligand could be advantageous in catalysis. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the metal center, potentially facilitating key steps in the catalytic cycle, such as oxidative addition. Conversely, the steric bulk of the ortho-isopropyl group could promote the reductive elimination step, leading to faster catalyst turnover.
While direct catalytic applications of metal complexes bearing the this compound ligand are not specifically detailed in the available research, related systems offer compelling evidence for their potential. For instance, palladium complexes are widely used in cross-coupling reactions involving bromo-substituted aromatic compounds. nih.govnih.gov Palladium(0) catalyzed Suzuki cross-coupling reactions have been successfully performed on Schiff bases derived from 4-bromo-2-methylaniline, demonstrating that the bromo-aniline scaffold is compatible with and can participate in such catalytic transformations. mdpi.com In these reactions, the palladium catalyst facilitates the coupling of arylboronic acids at the position of the bromine atom. mdpi.com
The general mechanism for such palladium-catalyzed cross-coupling reactions is well-established and involves a series of steps including oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions. tcichemicals.com Ligands derived from substituted anilines can stabilize the palladium catalyst and modulate its reactivity to achieve high yields and selectivity.
The data below summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving bromo-aromatic substrates, which could be applicable to complexes or substrates involving this compound.
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/DME | 90 | 31-46 | mdpi.com |
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 77-82 | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Room Temp. | Good | nih.gov |
This table presents generalized findings for palladium-catalyzed reactions on similar bromo-substituted aromatic systems and is for illustrative purposes.
Given the performance of related compounds, it is highly probable that metal complexes of this compound would serve as effective catalysts or precatalysts in a range of organic transformations. Further research is needed to synthesize these specific complexes and fully evaluate their catalytic potential in materials science and fine chemical synthesis.
Environmental and Toxicological Research Perspectives
Environmental Fate and Transformation of Aniline (B41778) Derivatives
Aniline and its derivatives are a significant class of environmental contaminants, often released from industrial activities related to the manufacturing of dyes, pesticides, and pharmaceuticals. mdpi.comnih.gov Their fate in the environment is a subject of considerable research interest.
The biodegradation of aniline derivatives is a key process influencing their persistence in the environment. Generally, the structure of the aniline derivative, including the type and position of substituents, plays a crucial role in its susceptibility to microbial degradation.
Research on other halogenated anilines, such as 4-bromoaniline (B143363) and various chloroanilines, indicates that they can be biodegraded under certain conditions, although they are often more persistent than aniline itself. nih.gov For instance, 4-bromoaniline has been observed to biodegrade in river water and anaerobic estuarine sediment. nih.gov The biodegradation of these compounds often involves initial enzymatic attacks that can lead to the removal of the halogen atom and the opening of the aromatic ring.
The isopropyl group at the ortho position in 4-Bromo-2-isopropylaniline might sterically hinder the enzymatic attack, potentially leading to slower degradation rates compared to simpler bromoanilines. The presence of both a bromine atom and an isopropyl group could make the compound more recalcitrant.
During the biodegradation or abiotic degradation of aniline derivatives, various transformation products can be formed. These products may sometimes be more toxic or persistent than the parent compound. For halogenated anilines, common transformation reactions include hydroxylation, dehalogenation, and polymerization.
For example, the microbial breakdown of the herbicide metobromuron (B166326) can lead to the formation of 4-bromoaniline in soil. nih.gov Further transformation of 4-bromoaniline could lead to the formation of other brominated aromatic compounds or their ring-cleavage products. It is plausible that the degradation of this compound would follow similar pathways, potentially forming hydroxylated or dehalogenated intermediates.
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often related to the compound's lipophilicity, commonly expressed as the octanol-water partition coefficient (Log P).
Ecotoxicological Studies on Aquatic and Terrestrial Organisms (excluding dosage)
The ecotoxicity of aniline derivatives has been studied in a variety of organisms. Generally, these compounds exhibit toxicity to aquatic life. ketonepharma.com
Aquatic Organisms: Studies on chlorinated anilines like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) have shown that they can be toxic to aquatic organisms, affecting behavior, growth, reproduction, and development. mdpi.com Given the structural similarities, this compound is also expected to be toxic to aquatic life. ketonepharma.comsigmaaldrich.com The presence of the bromine atom and the isopropyl group could influence its specific toxicological profile. Research on other aniline derivatives has demonstrated effects on various aquatic species, including algae, protozoa, and cladocerans. oup.com
Terrestrial Organisms: Information on the ecotoxicity of bromoanilines to terrestrial organisms is limited. However, terrestrial isopods are recognized as important model organisms in soil ecotoxicology. nih.gov Studies with other aniline-derived compounds, such as the herbicide pendimethalin, have been conducted on soil organisms like the oligochaete Lumbriculus variegatus and the insect Chironomus riparius to assess bioaccumulation and toxicity. nih.gov Such studies would be relevant for understanding the potential impact of this compound on soil ecosystems.
Research on Potential Human Health Implications (excluding dosage)
The potential human health effects of this compound are not directly studied, but research on other anilines provides a basis for concern. Aniline itself is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). who.intwikipedia.org
Research has shown that many aniline derivatives possess mutagenic and/or carcinogenic properties. who.intnih.gov
Mutagenicity: Several substituted anilines have been tested for their ability to cause mutations in various assays. For instance, 2,4,5-trimethylaniline (B89559) and several chloro- and bromo-substituted anilines have been shown to be mutagenic in the Salmonella/microsome assay (Ames test) and to damage the DNA of mammalian cells. nih.gov Specifically, 2-methyl-4-bromoaniline was found to be a strong mutagen and to cause DNA damage in V79 cells. nih.gov This suggests that this compound, as a substituted bromoaniline, has the potential to be mutagenic. The metabolic activation of aniline derivatives to electrophilic intermediates is often a key step in their mutagenic action. nih.gov
Carcinogenicity: The carcinogenicity of aniline and some of its derivatives is well-established, with bladder cancer being a primary concern. wikipedia.org The IARC has classified several aromatic amines as carcinogenic. who.int While there is no specific carcinogenicity data for this compound, the general concern for aromatic amines warrants further investigation. cdhfinechemical.com Studies on aniline in rats have shown that it can induce a tumorigenic response in the spleen, associated with oxidative DNA damage. wikipedia.org
Structure-Toxicity Relationships
The toxicity of aniline and its derivatives is intricately linked to their chemical structure. The nature, number, and position of substituents on the aniline ring can significantly influence their metabolic activation, detoxification pathways, and interaction with biological macromolecules, thereby modulating their toxic potential.
The metabolism of anilines often involves N-acetylation, a process that can lead to detoxification. For example, the N-acetylation of certain aniline-derived herbicides has been shown to reduce their toxicity. asm.org The rate of transformation and detoxification of substituted anilines can be influenced by steric factors. For instance, the rate of microbial transformation of a series of substituted anilines was found to correlate with steric parameters. researchgate.net
For this compound, several structural features are expected to influence its toxicity:
The Amino Group: The amino group is a key functional group in anilines that can be metabolized to reactive intermediates, such as hydroxylamines and nitrosoarenes, which are often implicated in their toxicity and carcinogenicity.
The Isopropyl Group: The isopropyl group at the ortho-position (position 2) introduces steric hindrance around the amino group. This steric bulk can affect the binding of the molecule to enzymes and receptors, potentially altering its metabolic fate and biological activity. The isopropyl group also increases the lipophilicity of the molecule, which may influence its absorption, distribution, and partitioning into biological membranes. In studies of pyrrolo[1,2-a]quinoxalines, the presence of isopropyl groups was associated with promising antiproliferative effects. unisi.it
The combination of an electron-withdrawing bromine atom and a bulky, lipophilic isopropyl group on the aniline ring of this compound suggests a complex interplay of electronic and steric effects that will ultimately determine its toxicological profile. Further quantitative structure-activity relationship (QSAR) studies are needed to fully elucidate the contribution of these structural motifs to the toxicity of this compound.
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective methods for the synthesis of 4-Bromo-2-isopropylaniline is crucial for its widespread application. Traditional methods for the synthesis of substituted anilines often involve multi-step procedures with harsh reaction conditions and the generation of significant waste. researchgate.net Modern synthetic chemistry is focused on overcoming these limitations through the development of novel catalytic and green chemistry approaches.
Future research in this area will likely focus on the regioselective bromination of 2-isopropylaniline (B1208494). nih.govnih.gov Achieving high selectivity for the para-position relative to the amino group is a key challenge. Advanced catalytic systems, potentially utilizing transition metals, are being explored to direct the bromination to the desired position with high precision, minimizing the formation of unwanted isomers. researchgate.net Furthermore, the development of one-pot syntheses and flow chemistry processes could significantly improve the efficiency and scalability of this compound production. thieme.com
Table 1: Comparison of Synthetic Approaches for Substituted Anilines
| Method | Advantages | Disadvantages |
| Traditional Nitration and Reduction | Well-established, readily available starting materials. researchgate.net | Harsh acidic conditions, use of hazardous reagents, potential for side reactions. researchgate.net |
| Catalytic Hydrogenation | High yields, cleaner reactions. researchgate.net | Requires specialized equipment (high pressure), catalyst can be expensive and sensitive. |
| Modern Catalytic Bromination | High regioselectivity, milder reaction conditions. | Catalyst development is ongoing, may require specific ligands. |
| Green Synthesis Approaches | Use of environmentally benign reagents and solvents, reduced waste. nih.govchemrxiv.orgrsc.org | May have lower yields or require longer reaction times, catalyst stability can be a concern. nih.gov |
Exploration of New Biological Activities and Therapeutic Targets
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. rsc.org The unique combination of a bromine atom and an isopropyl group in this compound makes it an attractive scaffold for the design of new bioactive molecules. sciencescholar.usnih.govmdpi.com
Future research will focus on synthesizing derivatives of this compound and evaluating their biological activities against a range of therapeutic targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The isopropyl group can provide steric bulk and influence the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential therapeutic areas for derivatives of this compound include:
Anticancer Agents: Many aniline (B41778) derivatives exhibit potent anticancer activity. The development of novel kinase inhibitors is a particularly promising area of research.
Antimicrobial Agents: The emergence of antibiotic-resistant bacteria is a major global health threat. Bromoaniline derivatives have shown promise as antimicrobial agents, and further investigation into their mechanism of action is warranted. mdpi.comresearchgate.net
Neurological Disorders: The aniline scaffold is present in many drugs that act on the central nervous system. Derivatives of this compound could be explored for their potential to modulate neurotransmitter receptors and transporters.
Integration into Advanced Functional Materials
The unique electronic and structural properties of this compound make it a promising building block for the development of advanced functional materials. researchgate.netlcpo.fr Its aromatic nature and the presence of the bromine atom can be exploited to create materials with interesting optical and electronic properties. sigmaaldrich.commdpi.com
Emerging applications in this area include:
Organic Electronics: Aniline derivatives are used in the synthesis of conducting polymers and organic semiconductors. researchgate.netlcpo.fr this compound could be incorporated into novel materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. sigmaaldrich.commdpi.com The bromine atom can be used as a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties.
Polymer Chemistry: this compound can be used as a monomer in the synthesis of novel polymers. The resulting polymers may exhibit enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical properties.
Development of Sustainable and Environmentally Benign Processes
The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. nih.gov Future research on this compound will undoubtedly focus on developing sustainable and environmentally friendly synthetic processes. chemrxiv.orgrsc.org
Key areas of investigation include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, supercritical fluids, or ionic liquids.
Catalytic Methods: The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, offers a particularly promising avenue for the sustainable synthesis of anilines. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Computational Approaches for Predictive Modeling in all Research Areas
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov In the context of this compound, computational approaches can be used to predict its properties and guide experimental work in all the research areas mentioned above.
Specific applications of computational modeling include:
Reaction Modeling: Density Functional Theory (DFT) calculations can be used to study reaction mechanisms and predict the regioselectivity of synthetic transformations, aiding in the design of more efficient synthetic routes. jchemlett.com
Drug Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of this compound derivatives and identify promising candidates for further experimental investigation. sciencescholar.usnih.gov
Materials Science: Computational methods can be used to predict the electronic and optical properties of materials derived from this compound, accelerating the discovery of new functional materials. rsc.org
By integrating computational modeling with experimental research, scientists can accelerate the pace of discovery and innovation in the field of this compound chemistry, paving the way for its application in a wide range of advanced technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-isopropylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 2-isopropylaniline using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C). Catalytic Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Yield optimization requires monitoring reaction time and stoichiometry to minimize di-brominated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Confirmatory characterization includes ¹H/¹³C NMR (CDCl₃ solvent, δ ~7.2–6.8 ppm for aromatic protons) and FT-IR (N-H stretch ~3400 cm⁻¹). Melting point determination (mp ~40–42°C, if crystalline) and elemental analysis (C, H, N, Br) validate stoichiometric ratios .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store in amber vials under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation and moisture absorption. Solubility in chloroform or DMSO allows preparation of stock solutions, which should be used within 72 hours to avoid degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve conflicting structural data for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsion angles. Space group determination (e.g., monoclinic P2₁/n) via SHELXT and refinement with SHELXL clarifies stereoelectronic effects. For air-sensitive crystals, mount under cryogenic conditions (100 K) .
Q. What mechanistic insights can DFT calculations provide about the bromination of 2-isopropylaniline?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic aromatic substitution (EAS) pathways. Fukui indices identify reactive sites (para to the isopropyl group), while transition-state analysis explains the role of Lewis acids in lowering activation energy. Solvent effects (e.g., DMF polarity) are modeled using PCM .
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The isopropyl group induces steric hindrance, slowing Suzuki-Miyaura coupling but enhancing selectivity for mono-functionalized products. Electronic effects (electron-donating isopropyl) activate the para-bromo position for nucleophilic aromatic substitution. Kinetic studies (e.g., monitoring via ¹⁹F NMR if fluorinated analogs are used) quantify these effects .
Q. How should researchers address contradictory solubility data reported for this compound in different solvents?
- Methodological Answer : Contradictions arise from impurities or polymorphic forms. Re-evaluate solubility via gravimetric analysis: saturate solvents (e.g., DMSO, chloroform, ethanol) at 25°C, filter, and quantify dissolved mass. Differential Scanning Calorimetry (DSC) identifies polymorphs, while dynamic light scattering (DLS) detects colloidal aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
